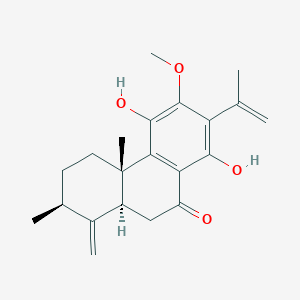
Dehydroagastol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydroagastol is a naturally occurring compound that is found in various plant species. It has gained significant attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of dehydroagastol is not yet fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of oxidative stress, inflammation, and cancer cell proliferation. It has also been found to modulate the activity of various enzymes and signaling pathways involved in cellular processes.
Efectos Bioquímicos Y Fisiológicos
Dehydroagastol has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. It has also been found to have neuroprotective effects and to improve cognitive function. Moreover, dehydroagastol has been found to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using dehydroagastol in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, its potential therapeutic properties make it a promising candidate for the development of new drugs. However, one of the limitations of using dehydroagastol in lab experiments is its availability, as it can only be obtained from certain plant sources.
Direcciones Futuras
There are several future directions for research on dehydroagastol. One area of interest is the development of new drugs based on its therapeutic properties. Moreover, further research is needed to fully understand its mechanism of action and to identify its potential therapeutic targets. Additionally, research on the synthesis of dehydroagastol from alternative sources could increase its availability and accessibility for scientific research.
Métodos De Síntesis
Dehydroagastol can be synthesized from a variety of plant sources, including Agaricus bisporus, Grifola frondosa, and Pleurotus ostreatus. The synthesis method involves the extraction of the compound from the plant material using solvents such as ethanol or methanol. The extract is then purified through various chromatography techniques to obtain pure dehydroagastol.
Aplicaciones Científicas De Investigación
Dehydroagastol has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to have neuroprotective effects and to improve cognitive function. Moreover, dehydroagastol has been used in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
142182-52-3 |
|---|---|
Nombre del producto |
Dehydroagastol |
Fórmula molecular |
C21H26O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(2S,4aS,10aS)-5,8-dihydroxy-6-methoxy-2,4a-dimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C21H26O4/c1-10(2)15-18(23)16-14(22)9-13-12(4)11(3)7-8-21(13,5)17(16)19(24)20(15)25-6/h11,13,23-24H,1,4,7-9H2,2-3,5-6H3/t11-,13-,21-/m0/s1 |
Clave InChI |
YAYJIXJFUFMWFD-KDKPCJNHSA-N |
SMILES isomérico |
C[C@H]1CC[C@]2([C@H](C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |
SMILES |
CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |
SMILES canónico |
CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |
Otros números CAS |
142182-52-3 |
Sinónimos |
19(4-3)abeo-11,14-dihydroxy-12-methoxy-abieta-8,11,13,15-tetraen-7-one dehydroagastol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




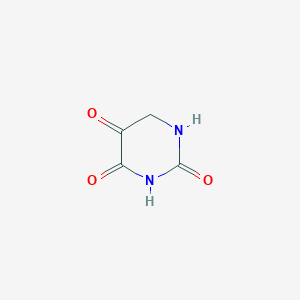
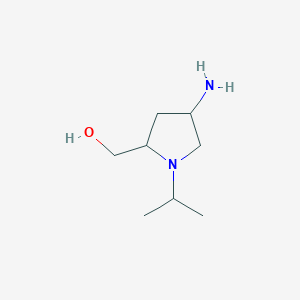
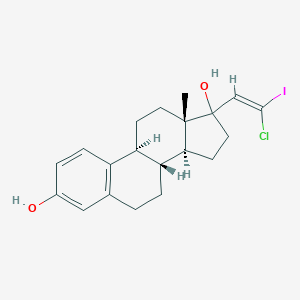
![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)
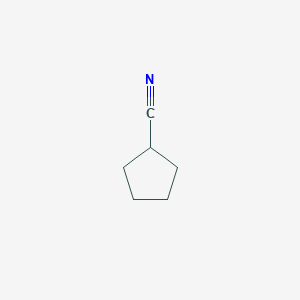
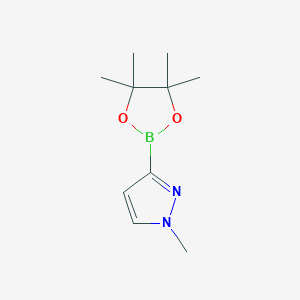
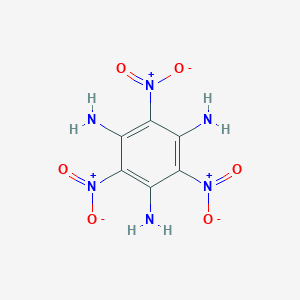
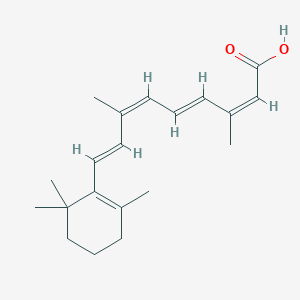
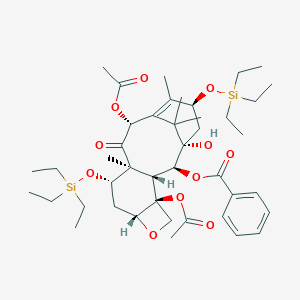
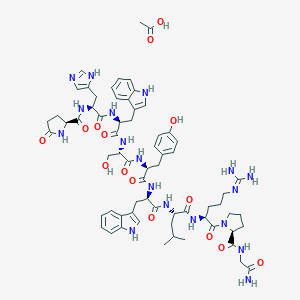
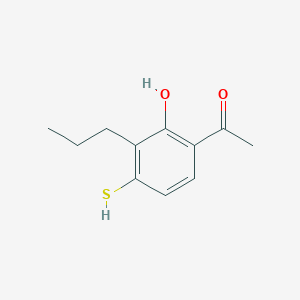
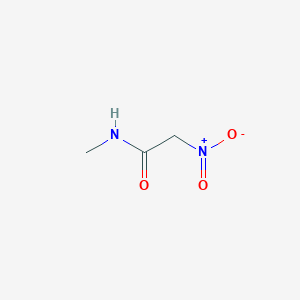
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)